molecular formula C9H8N2O2 B126361 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione CAS No. 49799-48-6

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione

Cat. No.: B126361
CAS No.: 49799-48-6
M. Wt: 176.17 g/mol
InChI Key: UNFHOAZOCIELCW-UHFFFAOYSA-N
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Description

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, commonly referred to as clobazam, is a compound belonging to the benzodiazepine class of medications. It is primarily recognized for its anxiolytic and anticonvulsant properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Clobazam is characterized by a unique chemical structure that contributes to its biological activity. The molecular formula is C15H14ClN2O2, and its structure includes a benzodiazepine core with specific substitutions that enhance its efficacy.

The primary mechanism of action of clobazam involves modulation of the gamma-aminobutyric acid (GABA) receptor system. Clobazam acts as a positive allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of GABA neurotransmission. This action leads to increased neuronal inhibition and contributes to its anxiolytic and anticonvulsant effects .

Anxiolytic Effects

Clobazam has been shown to exhibit significant anxiolytic properties in various clinical studies. For instance, a study involving patients with anxiety disorders demonstrated that a single administration of clobazam improved vigilance and reduced anxiety symptoms effectively .

Anticonvulsant Activity

Research indicates that clobazam is effective in treating seizure disorders. It has been particularly noted for its efficacy in Lennox-Gastaut syndrome and other refractory epilepsy conditions. Its anticonvulsant effects are attributed to its ability to enhance GABAergic transmission .

Antitumor Activity

Recent studies have explored the potential antitumor activities of clobazam derivatives. A series of novel 1,5-benzodiazepine-2,4-dione derivatives were synthesized and tested against various cancer cell lines. Notably, one derivative exhibited antitumor activity comparable to that of 5-Fluorouracil against MCF-7 breast cancer cells . This suggests that modifications to the benzodiazepine structure may yield compounds with enhanced anticancer properties.

Clinical Application in Anxiety Disorders

In a clinical trial involving patients with generalized anxiety disorder (GAD), clobazam was administered over several weeks. Results indicated a significant reduction in anxiety levels compared to placebo groups, with minimal side effects reported .

Efficacy in Epilepsy Management

A multicenter study assessed the long-term efficacy and safety of clobazam in patients with treatment-resistant epilepsy. The findings revealed that clobazam reduced seizure frequency significantly in over 60% of participants, highlighting its role as an effective adjunctive therapy .

Comparative Analysis of Biological Activity

Activity Clobazam Other Benzodiazepines
Anxiolytic EffectHighVariable
Anticonvulsant EffectHighModerate to High
Antitumor ActivityModerateLow
Side EffectsLowModerate

Properties

IUPAC Name

1,5-dihydro-1,5-benzodiazepine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-8-5-9(13)11-7-4-2-1-3-6(7)10-8/h1-4H,5H2,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFHOAZOCIELCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198073
Record name 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49799-48-6
Record name 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049799486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 49799-48-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,5-BENZODIAZEPINE-2,4(3H,5H)-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F295F23IHE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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